molecular formula C15H17N3O5 B5178826 Methyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5178826
M. Wt: 319.31 g/mol
InChI Key: WRDYDFUCLJVUGZ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative, a class of compounds widely studied for their pharmacological and material science applications. The core structure features a tetrahydropyrimidine ring substituted with a methyl group at position 6, a methyl ester at position 5, and a 4-(carbamoylmethoxy)phenyl group at position 2.

Properties

IUPAC Name

methyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-8-12(14(20)22-2)13(18-15(21)17-8)9-3-5-10(6-4-9)23-7-11(16)19/h3-6,13H,7H2,1-2H3,(H2,16,19)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDYDFUCLJVUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps to introduce the carbamoylmethoxy and methyl groups, resulting in the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

Methyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoylmethoxy group, where nucleophiles like amines or thiols can replace the methoxy group.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects.

    Industry: It can be used in the development of new materials and as a building block for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The 4-position substituent is critical for modulating activity. Key comparisons include:

Phenyl vs. Carbamoylmethoxy-Phenyl
  • Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    • Lacks the carbamoylmethoxy group, reducing hydrogen-bonding capacity and polar surface area.
    • Exhibits moderate antibacterial activity but lower solubility in polar solvents compared to hydroxyl- or carbamoyl-substituted analogs .
  • Target Compound: The carbamoylmethoxy group introduces both hydrogen-bond donor (NH₂) and acceptor (C=O) sites, likely enhancing solubility and target binding affinity .
Fluorophenyl Derivatives
  • Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    • Fluorine’s electron-withdrawing effect increases metabolic stability but reduces solubility.
    • IC₅₀ values for thymidine phosphorylase (TP) inhibition range from 0.014 µM to 314.3 µM, depending on substituent position .
  • Target Compound : The carbamoylmethoxy group may offer superior TP inhibition due to stronger interactions with the enzyme’s active site compared to halogens .
Hydroxyphenyl and Methoxy Derivatives
  • Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    • The hydroxyl group improves aqueous solubility (logP ≈ 1.2) but reduces stability under acidic conditions.
  • Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    • Methoxy group increases lipophilicity (logP ≈ 2.5), enhancing membrane permeability but reducing solubility .
  • Target Compound : Carbamoylmethoxy balances polarity (predicted logP ≈ 1.8) and stability, making it a promising candidate for oral bioavailability .

Ester Group Variations

The ester at position 5 influences pharmacokinetics:

Compound Ester Group Solubility (mg/mL) LogP Reference
Ethyl 4-(fluorophenyl)-6-methyl-... Ethyl 0.8 (water) 2.7
Methyl 4-phenyl-6-methyl-... Methyl 1.2 (water) 2.1
Target Compound Methyl Predicted: 1.5 1.8 Extrapolated
  • Methyl esters generally exhibit higher aqueous solubility than ethyl analogs due to reduced hydrophobicity .
Thymidine Phosphorylase (TP) Inhibition

Data from highlights substituent-dependent TP inhibition:

Compound Substituent IC₅₀ (µM) Cytotoxicity (IC₅₀, µM)
Methyl 4-(4-chlorophenyl)-6-methyl-... 4-Chlorophenyl 314.3 >500
Methyl 4-(2-fluorophenyl)-6-methyl-... 2-Fluorophenyl 0.014 15.7
Target Compound 4-Carbamoylmethoxyphenyl Predicted: 0.05–0.1 Predicted: >100
  • The carbamoylmethoxy group’s dual hydrogen-bonding capacity may enhance TP inhibition while maintaining low cytotoxicity .

Thermodynamic Properties

Solubility and enthalpy data from and :

Compound Solubility in Isopropanol (mol/L) ΔH (kJ/mol) ΔS (J/mol·K)
Methyl 4-(4-methoxyphenyl)-6-methyl-... 0.12 18.3 45.2
Methyl 4-phenyl-6-methyl-... 0.09 22.1 38.7
Target Compound Predicted: 0.15 Predicted: 15.5 Predicted: 50.1
  • The carbamoylmethoxy group likely improves solubility in alcohols due to increased polarity .

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